Regioisomeric Differentiation: 4-Position vs. 3-Position Benzoic Acid Attachment and VEGFR-2 Inhibitory Potency
The 4-substituted regioisomer (target compound) and the 3-substituted regioisomer (CAS 1170008-43-1) share the same molecular formula but differ in the attachment position of the benzoic acid to the pyridazine ring. Published data for the 3-substituted analog report VEGFR-2 inhibition of 72–79% at 1 µM in enzymatic assays . However, direct quantitative VEGFR-2 inhibitory data for the 4-substituted compound are not publicly available. In a systematic study of pyridazine-based VEGFR-2 inhibitors, compounds with para-substituted aryl rings attached at the pyridazine 3-position exhibited IC50 values ranging from 107 nM to 1.8 µM, with the most potent analog (18b) showing an IC50 of 60.7 nM [1]. The conformational restriction imposed by the 4-position attachment is predicted to alter the hinge-binding interaction with the VEGFR-2 ATP pocket relative to the 3-substituted series, but this remains to be experimentally quantified [1].
| Evidence Dimension | VEGFR-2 enzymatic inhibition |
|---|---|
| Target Compound Data | Not publicly reported in peer-reviewed literature |
| Comparator Or Baseline | 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid: 72–79% inhibition at 1 µM (VEGFR-2); Pyridazine-based analog 18b: IC50 = 60.7 nM (VEGFR-2) |
| Quantified Difference | Cannot be calculated due to absence of target compound data; regioisomeric difference in bioactivity is inferred from class SAR |
| Conditions | VEGFR-2 enzymatic assay; compound concentration 1 µM for 3-substituted analog; IC50 determination for analog 18b |
Why This Matters
The regioisomeric position of the benzoic acid group is a critical determinant of kinase inhibitory potency in pyridazine scaffolds, and procurement of the incorrect regioisomer will invalidate SAR studies and lead to erroneous structure-activity conclusions.
- [1] Jaballah MY, Serya RA, et al. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. J Enzyme Inhib Med Chem. 2019;34(1):1570-1582. doi:10.1080/14756366.2019.1651720. View Source
